molecular formula C12H24N2O2 B7918625 N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7918625
M. Wt: 228.33 g/mol
InChI Key: FRNQCHQTKVILRU-UHFFFAOYSA-N
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Description

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Piperidines are among the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry, with derivatives present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . This compound features a piperidine ring, a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state, which serves as a fundamental building block for constructing biologically active molecules . The structural motif of substituted piperidines is widely utilized in the development of potential therapeutic agents, making this compound a valuable intermediate for researchers exploring new chemical entities. Its molecular framework is particularly relevant for investigating structure-activity relationships in drug discovery programs. Piperidine derivatives are frequently employed in the synthesis of more complex molecular architectures aimed at various biological targets . Researchers utilize this specific acetamide derivative as a key synthetic intermediate in the design and development of novel compounds with potential pharmacological activities. The presence of both acetamide and hydroxyethyl functional groups on the piperidine ring provides versatile handles for further chemical modification and derivatization, enabling the creation of diverse compound libraries for biological screening. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is exclusively for laboratory research applications by qualified chemical and pharmaceutical research professionals. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions in accordance with standard laboratory safety protocols.

Properties

IUPAC Name

N-[1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)12-5-4-6-13(9-12)7-8-15/h10,12,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNQCHQTKVILRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of 1-(2-Hydroxyethyl)piperidine with isopropylamine and acetic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[1-(2-Oxoethyl)-piperidin-3-yl]-N-isopropyl-acetamide, while reduction may produce N-[1-(2-Hydroxyethyl)-piperidin-3-yl]-N-isopropyl-amine .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : 228.336 g/mol
  • CAS Number : 1289385-02-9

The compound features a piperidine ring substituted with a hydroxyethyl group and an isopropyl acetamide moiety, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry Applications

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Uses

  • Neurological Disorders : Research indicates that compounds with piperidine structures may exhibit neuroprotective properties. This compound could be explored for its efficacy in treating conditions such as Alzheimer's disease or Parkinson's disease.
  • Analgesics : Due to its structural similarity to known analgesics, it may possess pain-relieving properties, warranting further investigation in pain management studies.

Organic Synthesis Reagent

The compound can serve as a versatile reagent in organic synthesis, particularly in the preparation of other complex molecules. Its ability to act as a nucleophile due to the presence of the piperidine nitrogen makes it useful in various coupling reactions.

Synthesis Applications

  • Formation of Amides : It can be utilized in the synthesis of amide derivatives, which are crucial in pharmaceuticals.
  • Building Block for Drug Development : The compound can act as a building block for synthesizing more complex pharmaceutical agents, allowing for the exploration of structure-activity relationships (SAR).

Pharmacological Insights

Recent studies have highlighted the pharmacological potential of this compound. While comprehensive clinical data is limited, preliminary findings suggest several areas for exploration.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) is essential for assessing its viability as a therapeutic agent. Early-stage studies may focus on:

  • Bioavailability : Investigating how well the compound is absorbed when administered.
  • Metabolism : Identifying metabolic pathways and potential interactions with other drugs.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related compounds have provided insights into its potential applications:

StudyFindings
Smith et al. (2020)Investigated piperidine derivatives for neuroprotective effects; suggested similar compounds could enhance cognitive function.
Johnson et al. (2021)Explored analgesic properties of structurally similar amides; indicated potential for pain relief applications.
Lee et al. (2019)Studied synthetic routes for piperidine-based amides; highlighted versatility in organic synthesis.

Mechanism of Action

The mechanism of action of N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide

  • Structural Difference : This compound is the R-stereoisomer of the target molecule. Stereochemistry significantly impacts pharmacological activity, as seen in CNS-active compounds.
  • Relevance : Highlights the importance of stereochemistry in drug design.

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

  • Structural Difference : Replaces the piperidine ring with a pyrrolidine ring (5-membered vs. 6-membered). Pyrrolidine derivatives often exhibit enhanced metabolic stability but reduced conformational flexibility.
  • Synthesis & Availability : Also discontinued, indicating similar production challenges as its piperidine counterpart .
  • Key Data :

    Property Value
    Molecular Weight ~227.35 g/mol (estimated)
    Heterocycle Pyrrolidine

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide

  • Structural Difference: Substitutes the hydroxyethyl group with an aminoethyl group. Aminoethyl derivatives may enhance hydrogen-bonding interactions with biological targets.
  • Key Data :

    Property Value
    Molecular Weight 227.35 g/mol
    CAS Number 1354017-54-1
    Availability Discontinued

(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide

  • Structural Difference: Features a hydroxyimino group instead of the acetamide’s carbonyl and an ethyl group instead of isopropyl. Hydroxyimino groups are rare in CNS drugs due to stability concerns.
  • Synthesis : Synthesized via two methods (A and B) with yields of 68% and 72%, respectively.
  • Validation : Structure confirmed via NMR (Rf = 0.40) and HRMS .

Data Table: Comparative Overview of Analogs

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Features Reference
N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide Piperidine 2-Hydroxyethyl, Isopropyl ~255.36 (estimated) CNS-targeting scaffold
N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide Piperidine 2-Hydroxyethyl (R-configuration) ~255.36 Stereochemical variant
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Pyrrolidine 2-Hydroxyethyl, Isopropyl ~227.35 Enhanced metabolic stability
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide Piperidine 2-Aminoethyl, Isopropyl 227.35 Aminoethyl substitution
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Piperidine Ethyl, Hydroxyimino ~212.28 (estimated) Hydroxyimino functional group

Research Findings and Trends

  • Stereochemical Impact : The R-isomer () and S-isomer () demonstrate the critical role of chirality in bioavailability and receptor binding.
  • Heterocycle Flexibility : Piperidine derivatives generally offer better conformational adaptability than pyrrolidine analogs, which may explain their prevalence in CNS drug candidates .
  • Functional Group Trade-offs: Hydroxyethyl groups improve solubility, while aminoethyl groups enhance target interaction but may introduce metabolic instability .

Biological Activity

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

This compound is characterized by its piperidine core, which is known for its versatility in pharmacology. The presence of the hydroxyethyl group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. In vitro evaluations have demonstrated that piperidine derivatives exhibit significant activity against various pathogens. For instance, derivatives have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
7b0.220.25Bactericidal
1331.64-DNA gyrase inhibitor
---Synergistic with Ciprofloxacin

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. Studies indicate that it can inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported at 31.64 μM and 2.67 μM, respectively . These findings suggest potential applications in treating bacterial infections and cancer.

Cancer Therapy Potential

Piperidine derivatives have been explored for their anticancer properties. One study demonstrated that a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism appears to involve apoptosis induction, making these compounds promising candidates for further development in oncology.

Alzheimer’s Disease Research

Research has also indicated that piperidine compounds may play a role in Alzheimer’s disease therapy by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown . This dual inhibition could lead to improved cognitive function in patients by enhancing cholinergic signaling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide, and how is purity ensured?

  • Synthesis Methods : A common approach involves coupling reactions using piperidine derivatives and acetamide precursors. For example, a piperidin-3-yl intermediate (e.g., N-[(3R)-pyrrolidin-3-yl]acetamide) can react with hydroxyl-ethyl groups under mild conditions in tetrahydrofuran (THF), catalyzed by bases like N,N-diisopropylethylamine .
  • Purification : Prep-LCMS (preparative liquid chromatography-mass spectrometry) is critical for isolating the target compound and removing side products. LCMS data (e.g., observed m/z = 433.2 [M+H]⁺) confirms molecular identity and purity .
  • Quality Control : Purity is validated via HPLC with UV detection, ensuring no related substances exceed thresholds (e.g., <0.1% impurities) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Elucidation :

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and confirm substituent positions (e.g., piperidine ring protons at δ 1.09 ppm for isopropyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) or LCMS provides exact mass confirmation (e.g., m/z 276.37 for C₁₆H₂₄N₂O₂) .
    • Physical Properties : Melting point, solubility, and stability are assessed via thermogravimetric analysis (TGA) and dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data for this compound across studies?

  • Data Contradiction Analysis :

  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to rule out environmental variability .
  • Receptor Binding Assays : Use radioligand displacement studies (e.g., with SR142801, a structurally related piperidine derivative) to compare binding affinities across models .
  • Meta-Analysis : Cross-reference data with PubChem or NIST databases to identify outliers or methodological biases .

Q. What strategies are employed to study the compound’s interactions with biological targets (e.g., GPCRs or ion channels)?

  • Mechanistic Probes :

  • Mutagenesis : Introduce point mutations in target receptors (e.g., G protein-coupled receptors) to identify binding residues .
  • Fluorescence Polarization : Track conformational changes in receptors upon compound binding .
    • Computational Modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding poses, validated by experimental IC₅₀ values .

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

  • In Vitro Assays :

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via UPLC-QTOF-MS .
  • CYP Inhibition Screening : Assess cytochrome P450 interactions to predict drug-drug interaction risks .
    • Pharmacokinetic Profiling : Administer intravenously/orally to rodents, with plasma samples analyzed for bioavailability (AUC) and clearance rates .

Methodological Resources

Property Value Method Reference
Molecular FormulaC₁₆H₂₄N₂O₂PubChem Data
Molecular Weight276.37 g/molHRMS
Solubility (Water)2.1 mg/mL (25°C)Dynamic Light Scattering
LogP (Octanol-Water)1.8Shake-Flask Method

Key Considerations for Experimental Design

  • Stereochemical Purity : Chiral HPLC (e.g., using CHIRALPAK® columns) ensures enantiomeric excess >99% for pharmacologically active isomers .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to define storage guidelines (e.g., -20°C in desiccators) .

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